![molecular formula C18H26N6O3 B2489656 2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 915926-71-5](/img/structure/B2489656.png)
2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of highly specialized chemical entities characterized by their purine-imidazole core, which is often a focal point for pharmaceutical research due to its potential in modulating biological activities through receptor interaction and enzyme inhibition.
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical processes, including the construction of the purine-imidazole backbone and subsequent functionalization. For instance, the synthesis of octahydro- and dimethoxy-derivatives of imidazo- and pyrimidinopurines has been explored, demonstrating the intricate steps involved in introducing various substituents to the core structure to yield biologically active molecules (Zagórska et al., 2016).
Molecular Structure Analysis
Molecular structure analysis is critical for understanding the compound's interaction with biological targets. Techniques such as X-ray crystallography and NMR spectroscopy are utilized to elucidate the arrangement of atoms within the molecule, which is essential for predicting its reactivity and binding properties.
Chemical Reactions and Properties
Chemical reactions involving purinoimidazole derivatives can vary significantly, including hydrolytic ring-opening reactions, as seen in mesoionic purinone analogs, which highlight the compound's reactive nature and potential for further chemical transformations (Coburn & Taylor, 1982).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are pivotal for the practical handling of the compound, especially in a laboratory setting. These properties are determined through empirical studies and contribute to the compound's characterization.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and the presence of functional groups, define the compound's applications in synthesis and its potential biological activities. The design and synthesis of compounds bearing the N-(2-morpholinoethyl) group and a substituted imidazole segment on a naphthoquinone skeleton, for instance, showcase the targeted modification of chemical properties to achieve desired biological effects (Liu et al., 2018).
Aplicaciones Científicas De Investigación
Receptor Affinity and Enzymatic Activity
The compound has been evaluated for its receptor affinity and inhibitory potencies against specific enzymes. Studies have shown that derivatives of imidazo- and pyrimidino[2,1-f]purines exhibit significant biological activity, including interactions with serotonin and dopamine receptors, as well as inhibitory effects on phosphodiesterases PDE4B1 and PDE10A. These properties suggest potential applications in the design of therapeutic agents targeting neurological and psychiatric disorders (Zagórska et al., 2016).
Anticancer Activity
Further research into structurally similar compounds, such as those containing the naphtho[2,3-d]imidazole-4,9-dione scaffold with morpholine groups, has revealed promising antiproliferative activities against various cancer cell lines. This suggests that the compound , with its unique structural features, may hold potential for the development of new anticancer agents (Liu et al., 2018).
Synthesis and Chemical Properties
The compound’s synthesis and chemical properties have been explored to understand its reactivity and potential for further chemical modifications. The synthesis of related compounds involves reactions with morpholine, showcasing the feasibility of generating a variety of derivatives for further biological evaluation. This area of research underlines the compound's versatility in chemical synthesis and the potential for discovering new biological activities (Mondal et al., 2017).
Propiedades
IUPAC Name |
2-ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3/c1-5-22-16(25)14-15(20(4)18(22)26)19-17-23(12(2)13(3)24(14)17)7-6-21-8-10-27-11-9-21/h5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOVHVAVXBXRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3CCN4CCOCC4)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16615272 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

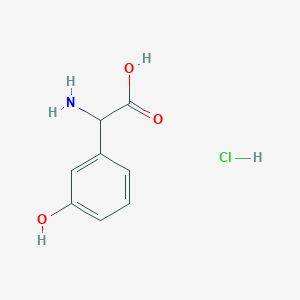
![(Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2489576.png)
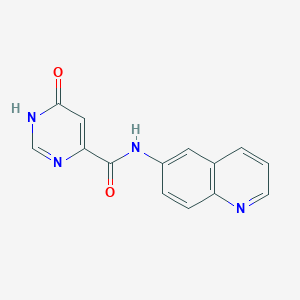

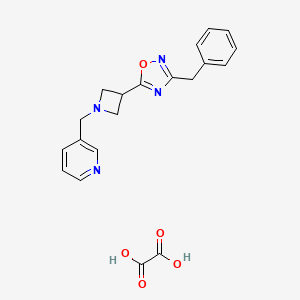
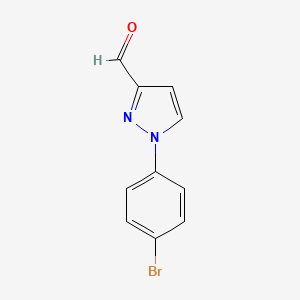



![N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine](/img/structure/B2489590.png)
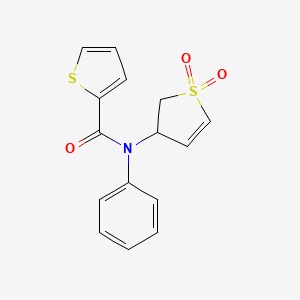
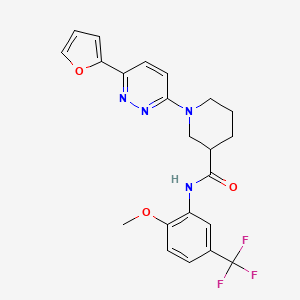

![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2489596.png)